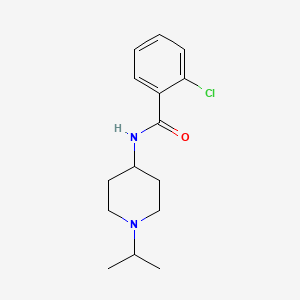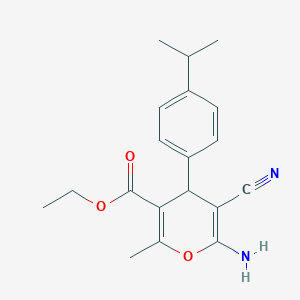![molecular formula C20H24O5 B4969270 4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4969270.png)
4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde, also known as DMEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and insecticidal properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, this compound has been shown to have insecticidal and antifungal properties, making it a potential candidate for use in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde. One area of interest is the development of this compound-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the further investigation of this compound's anti-inflammatory and anticancer properties, with the goal of developing new therapies for these conditions. Additionally, the insecticidal and antifungal properties of this compound could be further explored for potential use in agriculture.
Méthodes De Synthèse
4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde can be synthesized via a multi-step reaction process involving the reaction of 3-methoxybenzaldehyde with 2,5-dimethylphenol and ethylene oxide. The resulting product is then reacted with sodium hydride and 3-chloropropyltriethoxysilane to obtain the final product, this compound.
Applications De Recherche Scientifique
4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In agriculture, this compound has been shown to have insecticidal and antifungal properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
4-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-15-4-5-16(2)19(12-15)25-11-9-23-8-10-24-18-7-6-17(14-21)13-20(18)22-3/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHRVHDIPFFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4969188.png)
![2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4969192.png)
![1-(2-fluorobenzyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4969197.png)
![5-(4-isopropylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4969224.png)



![1-[2-(4-methoxyphenyl)ethyl]-8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969240.png)
![2-bromo-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4969254.png)

![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4969268.png)
![5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B4969274.png)
![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B4969282.png)
![3-(1H-benzimidazol-2-yl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4969297.png)